molecular formula C8H11N3O6 B120635 Azomycin arabinoside CAS No. 83416-40-4

Azomycin arabinoside

Cat. No. B120635
CAS RN: 83416-40-4
M. Wt: 245.19 g/mol
InChI Key: GEPYEWPQCQPUJN-JWXFUTCRSA-N
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Description

Azomycin arabinoside, also known as cytosine arabinoside (ara-C), is a chemotherapy medication used to treat acute myeloid leukemia (AML), acute lymphocytic leukemia (ALL), chronic myelogenous leukemia (CML), and non-Hodgkin’s lymphoma .


Synthesis Analysis

A novel N-oxygenase SaRohS, characterized from Saccharothrix sp., has been found to have a higher catalytic capability of transforming 2-aminoimidazole to azomycin . The enzyme exhibited optimal activity at pH 5.5 and 25 ℃, respectively . The underlying catalytic mechanism was investigated through molecular docking and molecular dynamics .


Molecular Structure Analysis

Azomycin has a molecular formula of C3H3N3O2 . It is a part of the azalide subclass of macrolides, and contains a 15-membered ring, with a methyl-substituted nitrogen instead of a carbonyl group at the 9a position on the aglycone ring .


Chemical Reactions Analysis

The transformation of 2-aminoimidazole to azomycin is catalyzed by the N-oxygenase SaRohS . This enzyme exhibits higher catalytic efficiency, which is approximately 5.8-fold higher than that of the wild-type and 22.3-fold higher than that of the reported N-oxygenase KaRohS from Kitasatospora azatica .


Physical And Chemical Properties Analysis

Azomycin has an average mass of 113.075 Da and a monoisotopic mass of 113.022530 Da . It is a part of the azalide subclass of macrolides, and contains a 15-membered ring .

Scientific Research Applications

Azomycin arabinoside, also known by its chemical name (2R,3S,4S,5S)-2-(hydroxymethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol, is a compound with several scientific research applications. Below is a comprehensive analysis focusing on six unique applications, each detailed in its own section.

Tumor Hypoxia Imaging

Azomycin arabinoside, labeled with fluorine-18 to create 18F-Fluoroazomycin Arabinoside (18F-FAZA) , is used as a PET tracer for the visualization of tumor hypoxia . Tumor hypoxia is a condition where tumor tissues are deprived of oxygen, which can affect the tumor’s response to therapies and has prognostic significance. 18F-FAZA has shown superior biokinetics, indicating a promising future in hypoxia-specific tumor imaging .

Radiosensitization Potential

The compound has been studied for its hypoxia-selective radiosensitization potential. Radiosensitizers are agents that make cancer cells more susceptible to radiation therapy. Azomycin arabinoside derivatives, such as β-2-FAZA and β-3-FAZL , have been synthesized and show similar radiosensitization properties to FAZA, with sensitizer enhancement ratios (SER) of approximately 1.8 for HCT-116 cells .

Diagnostic Tool in Cancer Clinics

Azomycin arabinoside is extensively used in cancer clinics as a diagnostic tool. Its hypoxia-specific uptake and rapid blood clearance contribute to good tumor-to-background ratios and high image contrast, making it an effective compound for diagnosing tumor hypoxia .

Comparative Studies with Other Tracers

Studies have compared 18F-FAZA with other standard hypoxia tracers like fluoromisonidazole (18F-FMISO) . These studies help in understanding the effectiveness of azomycin arabinoside in detecting tumor tissue hypoxia and verifying the oxygenation dependency of its uptake .

Research on Biokinetics and Uptake Mechanisms

Research has been conducted to verify the oxygenation dependency of 18F-FAZA uptake in murine tumor models. This research is crucial for understanding the biokinetics of the compound and its uptake mechanisms, which are essential for its application in tumor imaging .

Development of Novel Azomycin Nucleosides

The synthesis and assessment of novel azomycin nucleosides, which are derivatives of azomycin arabinoside, have been explored. These derivatives have the potential to enhance the properties of the original compound, such as improving uptake ratios and providing better imaging contrast .

Safety And Hazards

Azomycin arabinoside should be used only to treat or prevent infections that are proven or strongly suspected to be caused by susceptible bacteria . It can cause serious eye irritation, skin sensitization, genetic defects, and damage to the unborn child . Personal protective equipment such as safety goggles with side-shields, protective gloves, and impervious clothing should be used when handling this chemical .

properties

IUPAC Name

(2R,3S,4S,5S)-2-(hydroxymethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O6/c12-3-4-5(13)6(14)7(17-4)10-2-1-9-8(10)11(15)16/h1-2,4-7,12-14H,3H2/t4-,5-,6+,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPYEWPQCQPUJN-JWXFUTCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=N1)[N+](=O)[O-])[C@@H]2[C@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azomycin arabinoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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